1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one
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Overview
Description
1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one is a heterocyclic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one typically involves the reaction of 2-methylthioimidazoline with phenacyl bromides in dimethylformamide (DMF). The resulting 2-(2-methylthio-2-imidazolin-1-yl)acetophenones are then reacted with hydrazine or methylhydrazine to yield substituted 3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted imidazo[2,1-c][1,2,4]triazinones.
Scientific Research Applications
1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroimidazo[1,5-c][1,2,4]triazine: Another heterocyclic compound with similar structural features.
1,4,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazine: A closely related compound with similar chemical properties.
Uniqueness
1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one is unique due to its specific substitution pattern and the resulting biological activities
Properties
CAS No. |
62638-42-0 |
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Molecular Formula |
C5H8N4O |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2,4,6,7-tetrahydro-1H-imidazo[2,1-c][1,2,4]triazin-3-one |
InChI |
InChI=1S/C5H8N4O/c10-4-3-9-2-1-6-5(9)8-7-4/h1-3H2,(H,6,8)(H,7,10) |
InChI Key |
PMZZZHYBQIYHIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC(=O)NNC2=N1 |
Origin of Product |
United States |
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